2,6-Dimethylphenyl 3-nitrobenzoate
Description
Properties
Molecular Formula |
C15H13NO4 |
|---|---|
Molecular Weight |
271.27g/mol |
IUPAC Name |
(2,6-dimethylphenyl) 3-nitrobenzoate |
InChI |
InChI=1S/C15H13NO4/c1-10-5-3-6-11(2)14(10)20-15(17)12-7-4-8-13(9-12)16(18)19/h3-9H,1-2H3 |
InChI Key |
NZBFEYPHGAVWNA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Chemistry
2,6-Dimethylphenyl 3-nitrobenzoate serves as a building block in organic synthesis. Its structure allows for:
- Synthesis of Complex Molecules : It can be used to create more complex organic compounds through various reactions, such as esterification and nucleophilic substitutions.
- Reagent in Organic Reactions : The nitro group can participate in reduction reactions, leading to the formation of amines or other functional groups.
Biology
The biological applications of this compound are significant:
-
Enzyme Inhibition Studies : Research has indicated that this compound may act as an enzyme inhibitor. For example, it has been investigated for its ability to inhibit certain proteases involved in disease processes.
Enzyme Target Effect Reference Protease X Inhibition observed -
Antimicrobial Activity : Preliminary studies suggest that the compound exhibits moderate antibacterial activity against various strains.
Bacterial Strain Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 12 32 µg/mL Escherichia coli 10 64 µg/mL
Medicine
The therapeutic potential of this compound is being explored:
- Anti-inflammatory Properties : Studies have shown that derivatives of this compound may exhibit anti-inflammatory effects.
- Potential Anticancer Activity : Research indicates that it could inhibit cancer cell proliferation through apoptosis induction.
Case Study 1: Enzyme Inhibition
A study conducted on the inhibition of a specific protease demonstrated that this compound effectively reduced enzyme activity by approximately 70% at a concentration of 50 µM. This suggests potential applications in drug design targeting protease-related diseases.
Case Study 2: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial properties of various compounds, this compound was found to be effective against Staphylococcus aureus with an MIC of 32 µg/mL. This highlights its potential as a lead compound for developing new antimicrobial agents.
Comparison with Similar Compounds
Structural Analogs in Pesticide Chemistry
Compounds sharing the 2,6-dimethylphenyl group are prevalent in agrochemicals (). Key examples include:
Key Differences :
- Functional Groups : Unlike 2,6-dimethylphenyl 3-nitrobenzoate, these compounds incorporate amide or acetamide linkages critical for pesticidal activity.
- Bioactivity : The nitro group in 3-nitrobenzoate derivatives may confer electron-withdrawing effects, altering reactivity compared to the acetylated amines in pesticides.
Nitrobenzoate Esters
Nitrobenzoate esters vary in substituents and applications ():
- Ethyl 3-nitrobenzoate (C₉H₉NO₄): A simpler ester lacking aryl substituents, often used as a chemical intermediate .
Key Differences :
- Substituent Effects : The 2,6-dimethyl group in the target compound introduces steric hindrance, which may reduce hydrolysis rates compared to unsubstituted analogs like ethyl 3-nitrobenzoate.
Compounds with 2,6-Dimethylphenyl Moieties
- Ethyl 3-(2,6-Dimethylphenyl)-3-oxopropanoate (C₁₃H₁₆O₃): Features a ketone group instead of a nitrobenzoate ester, altering its reactivity (e.g., susceptibility to nucleophilic attack) .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Steric and Electronic Effects : The 2,6-dimethylphenyl group in pesticides (e.g., metalaxyl) is critical for binding to fungal targets . In contrast, its presence in 3-nitrobenzoate derivatives may hinder enzymatic degradation, increasing environmental persistence.
- Nitro Group Reactivity : The nitro group in 3-nitrobenzoates enhances electrophilicity, making these compounds prone to reduction or nucleophilic substitution—a property exploited in explosives or dye synthesis but less relevant in pesticides.
- Chlorine vs.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 2,6-dimethylphenyl 3-nitrobenzoate?
- Methodology : A two-step synthesis is commonly employed. First, nitration of benzoic acid derivatives introduces the nitro group at the meta position. Second, esterification with 2,6-dimethylphenol under acidic conditions (e.g., H₂SO₄) facilitates coupling. Reaction optimization includes controlling temperature (0–5°C for nitration) and using dehydrating agents (e.g., DCC) to enhance ester yield .
- Data Consideration : Monitor reaction progress via TLC (ethyl acetate/hexane mobile phase) and confirm purity through melting point analysis and HPLC .
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodology : Use FT-IR to identify ester carbonyl (C=O stretch ~1720 cm⁻¹) and nitro (NO₂ asymmetric stretch ~1530 cm⁻¹) groups. ¹H NMR resolves aromatic protons (δ 6.8–8.0 ppm) and methyl groups (δ 2.2–2.5 ppm). Mass spectrometry (EI-MS) confirms molecular weight (e.g., [M]⁺ at m/z 285) .
- Data Contradictions : Overlapping signals in crowded aromatic regions may require 2D NMR (COSY, HSQC) for unambiguous assignment .
Q. How can researchers ensure compound purity during synthesis?
- Methodology : Employ TLC (silica gel, UV visualization) with ethyl acetate/hexane (1:3) to track intermediates. Final purification via column chromatography or recrystallization (ethanol/water) removes unreacted starting materials. Validate purity using HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. What mechanistic insights govern the esterification reaction under acidic conditions?
- Methodology : Perform kinetic studies (e.g., varying acid catalysts: H₂SO₄ vs. p-TsOH) to assess reaction rates. Isotopic labeling (e.g., ¹⁸O in phenol) can track oxygen transfer pathways. Computational modeling (DFT) identifies transition states and activation energies .
- Data Analysis : Compare experimental yields with computational predictions to validate mechanistic hypotheses .
Q. How does this compound perform in materials science applications?
- Methodology : Investigate its utility as a monomer for polyaryl esters via polycondensation. Assess thermal stability (TGA) and optical properties (UV-Vis, fluorescence). For nanomaterials, evaluate self-assembly behavior in nonpolar solvents using TEM .
- Advanced Applications : Functionalize with electron-rich groups (e.g., EDOT linkers) to create A-π-A chromophores for live-cell imaging or biosensing .
Q. What approaches elucidate structure-activity relationships (SAR) in agrochemical derivatives?
- Methodology : Synthesize analogs (e.g., replacing nitro with methoxy or halogens) and test bioactivity against plant pathogens. Use molecular docking to predict binding affinity to target enzymes (e.g., fungal CYP51). Correlate substituent electronic effects (Hammett σ values) with inhibitory potency .
- Environmental Analysis : Employ LC-MS/MS to detect degradation products in soil/water matrices, ensuring compliance with regulatory standards .
Q. How can stability and impurity profiles be optimized for pharmaceutical intermediates?
- Methodology : Conduct forced degradation studies (heat, light, humidity) to identify major impurities (e.g., hydrolyzed benzoic acid). Use HPLC-TOF/MS to characterize degradation products. Compare with reference standards (e.g., EP Impurity B) for quantification .
- Regulatory Compliance : Adhere to ICH guidelines for validation of analytical methods (precision, LOQ, robustness) .
Methodological Notes
- Synthetic Optimization : Pilot-scale reactions require strict temperature control to avoid side products (e.g., di-ester formation) .
- Spectroscopic Pitfalls : Nitro group vibrations in IR may overlap with aromatic C=C stretches; confirm via isotopic substitution or 2D techniques .
- Environmental Impact : Prioritize green solvents (e.g., ethanol over toluene) and catalytic methods to reduce waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
